3-Chloro-2-methylpyridine hydrochloride

Description

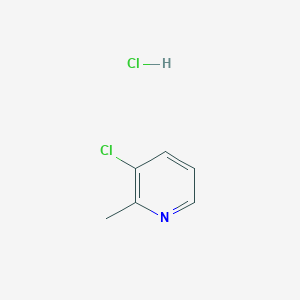

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-chloro-2-methylpyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN.ClH/c1-5-6(7)3-2-4-8-5;/h2-4H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEJJPIOBRWXAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1881320-96-2 | |

| Record name | Pyridine, 3-chloro-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1881320-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-methylpyridine Hydrochloride

This guide provides a comprehensive overview of the physicochemical properties of 3-Chloro-2-methylpyridine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the essential characteristics of this compound, offering both established data for the free base, 3-Chloro-2-methylpyridine, and expert insights into the expected properties of its hydrochloride salt. The strategic formation of hydrochloride salts is a cornerstone of pharmaceutical development, often employed to enhance the solubility and stability of active pharmaceutical ingredients (APIs). Understanding these properties is paramount for successful formulation, analytical method development, and ultimately, therapeutic efficacy.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1][2] Its presence is noted in a wide array of therapeutics, from vitamins and coenzymes to drugs targeting a spectrum of diseases.[1][3] The functionalization of the pyridine ring with substituents such as halogens and alkyl groups allows for the fine-tuning of a molecule's steric and electronic properties, which in turn modulates its biological activity and pharmacokinetic profile.

3-Chloro-2-methylpyridine serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[4][5] The introduction of a chlorine atom and a methyl group onto the pyridine ring provides specific points for further chemical modification. The formation of a hydrochloride salt from the basic nitrogen of the pyridine ring is a common strategy to improve the aqueous solubility and handling of such intermediates. This guide will explore the known properties of the free base and provide a scientifically grounded projection of the properties of its hydrochloride salt, a critical step in its journey from a laboratory chemical to a potential pharmaceutical building block.

Molecular Structure and Identification

A clear understanding of the molecular structure is the foundation upon which all other physicochemical characterizations are built. The conversion of 3-Chloro-2-methylpyridine to its hydrochloride salt involves the protonation of the nitrogen atom in the pyridine ring.

Caption: Conversion of 3-Chloro-2-methylpyridine to its hydrochloride salt.

Table 1: Chemical Identifiers

| Identifier | 3-Chloro-2-methylpyridine (Free Base) | 3-Chloro-2-methylpyridine Hydrochloride (Estimated) |

| CAS Number | 72093-03-9[4] | Not available |

| Molecular Formula | C₆H₆ClN[4] | C₆H₇Cl₂N |

| Molecular Weight | 127.57 g/mol [4][6] | 164.03 g/mol |

| IUPAC Name | 3-chloro-2-methylpyridine[7] | 3-chloro-2-methylpyridinium chloride |

Note: The molecular formula and weight for the hydrochloride salt are calculated based on the addition of one molecule of hydrogen chloride to the free base.

Physicochemical Properties

Table 2: Physicochemical Data

| Property | 3-Chloro-2-methylpyridine (Free Base) | 3-Chloro-2-methylpyridine Hydrochloride (Projected) |

| Appearance | Pale yellow liquid[8] | White to off-white crystalline solid |

| Melting Point | 108-109 °C[7] | Significantly higher than the free base, likely in the range of 150-200 °C |

| Boiling Point | 156.5 °C at 760 mmHg[7] | Decomposes upon heating |

| Density | 1.15 g/cm³[7] | Higher than the free base |

| Solubility | Moderately soluble in water; soluble in organic solvents.[9] | Highly soluble in water; soluble in polar protic solvents like ethanol; sparingly soluble to insoluble in non-polar organic solvents.[10] |

| pKa | Not available | Estimated to be in the range of 2-4 for the pyridinium proton |

Causality Behind Projected Properties:

-

Appearance and Melting Point: The formation of an ionic salt introduces strong electrostatic interactions, leading to a more ordered crystalline lattice. This results in a solid state at room temperature and a significantly higher melting point compared to the liquid free base.[11][12]

-

Boiling Point: As an ionic compound, the hydrochloride salt will likely decompose at high temperatures rather than boil.

-

Solubility: The ionic nature of the hydrochloride salt dramatically increases its polarity, leading to high solubility in polar solvents like water and lower solubility in non-polar organic solvents.[10] This is a primary driver for the synthesis of hydrochloride salts in the pharmaceutical industry.[13]

-

pKa: The pKa of the pyridinium ion is a measure of its acidity. The presence of an electron-withdrawing chlorine atom on the pyridine ring is expected to lower the pKa compared to unsubstituted pyridine hydrochloride (pKa ≈ 5.2).[14]

Synthesis and Purification

The synthesis of 3-Chloro-2-methylpyridine hydrochloride is a two-step process: the synthesis of the free base followed by its conversion to the hydrochloride salt.

Synthesis of 3-Chloro-2-methylpyridine (Free Base)

While a specific, detailed protocol for the synthesis of 3-Chloro-2-methylpyridine is not widely published, a plausible route can be constructed based on established pyridine chemistry. One common approach involves the chlorination of a suitable pyridine precursor. For instance, the synthesis could potentially start from 2-methyl-3-aminopyridine via a Sandmeyer-type reaction.

Preparation of 3-Chloro-2-methylpyridine Hydrochloride

The conversion of a basic pyridine derivative to its hydrochloride salt is a standard and generally high-yielding acid-base reaction.

Caption: A plausible synthetic workflow for 3-Chloro-2-methylpyridine Hydrochloride.

Experimental Protocol: Preparation of 3-Chloro-2-methylpyridine Hydrochloride

-

Dissolution: Dissolve 1.0 equivalent of 3-Chloro-2-methylpyridine in a minimal amount of a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate) in a round-bottom flask equipped with a magnetic stirrer.

-

Acidification: While stirring, slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether) dropwise.

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a solid. Continue the addition of HCl until no further precipitation is observed.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of the anhydrous solvent to remove any unreacted starting material or impurities.

-

Drying: Dry the purified 3-Chloro-2-methylpyridine hydrochloride under vacuum to remove any residual solvent.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Analysis

5.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of the hydrochloride salt is expected to show a downfield shift of the aromatic protons compared to the free base due to the deshielding effect of the positively charged pyridinium nitrogen. The methyl protons will also experience a slight downfield shift.

-

¹³C NMR: Similar to the proton NMR, the carbon signals of the pyridine ring in the hydrochloride salt will be shifted downfield compared to the free base.

5.1.2. Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt will exhibit characteristic peaks that are absent in the free base. A broad absorption band in the region of 2400-2800 cm⁻¹ is indicative of the N⁺-H stretch of the pyridinium ion.[15][16] Aromatic C-H and C=C/C=N stretching vibrations will also be present.[15]

5.1.3. Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak of the free base (m/z = 127/129 for the chlorine isotopes) as the hydrochloride salt will typically dissociate in the mass spectrometer.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range suggests a high degree of purity.

Experimental Protocol: Melting Point Determination [17]

-

Sample Preparation: Finely powder a small amount of the crystalline 3-Chloro-2-methylpyridine hydrochloride.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus and heat at a controlled rate (e.g., 2-5 °C/min).

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Solubility and pKa Determination

Solubility and pKa are fundamental parameters that influence a drug's absorption and distribution.

Solubility Assessment

The aqueous solubility of the hydrochloride salt is expected to be significantly higher than that of the free base.

Experimental Protocol: Aqueous Solubility Determination [7][18]

-

Equilibration: Add an excess amount of 3-Chloro-2-methylpyridine hydrochloride to a known volume of purified water in a sealed container.

-

Agitation: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

pKa Determination

The pKa of the pyridinium ion is a critical parameter for predicting the ionization state of the molecule at different pH values.

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Protocol: pKa Determination by Potentiometric Titration [19][20][21][22]

-

Sample Preparation: Prepare a dilute aqueous solution of 3-Chloro-2-methylpyridine hydrochloride of known concentration.

-

Titration Setup: Calibrate a pH meter and immerse the electrode in the sample solution.

-

Titration: Titrate the solution with a standardized solution of sodium hydroxide, recording the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Safety and Handling

As with any chlorinated organic compound, appropriate safety precautions must be taken when handling 3-Chloro-2-methylpyridine hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[23]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[24]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[25]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

It is imperative to consult the specific Safety Data Sheet (SDS) for 3-Chloro-2-methylpyridine hydrochloride before handling the compound.

Conclusion

3-Chloro-2-methylpyridine hydrochloride is a compound of significant interest for its potential as a building block in the synthesis of novel pharmaceutical and agrochemical agents. While specific experimental data for the hydrochloride salt is sparse, a comprehensive understanding of its likely physicochemical properties can be derived from the known data of the free base and the fundamental principles of salt formation. This guide has provided a detailed overview of these properties, along with robust experimental protocols for their determination. For researchers and drug development professionals, a thorough characterization of such intermediates is a critical step in the path toward innovation and the development of new chemical entities.

References

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Van der Pijl, R., et al. (2017).

- Avci, K., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- Chem-Impex. (n.d.). 3-Chloro-2-methylpyridine.

- Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Deriv

- Infrared Absorption Spectra of Qu

- Exploring 3-Bromo-6-chloro-2-methylpyridine: A Versatile Chemical Intermedi

- Melting point determin

- Life Chemicals. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.

- AMERICAN ELEMENTS. (n.d.). 3-Chloro-2-methylpyridine | CAS 72093-03-9.

- DETERMIN

- Chem-Impex. (n.d.). 3-Chloro-2-methylpyridine.

- Evans, F., & Kynaston, W. (1962).

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.

- Jubilant Ingrevia Limited. (n.d.).

- TAPI. (2018). Solving solubility issues in modern APIs.

- Pyridine: the scaffolds with significant clinical diversity. (2022). PMC.

- ResolveMass Laboratories Inc. (n.d.).

- ResearchGate. (n.d.). (A) Structures and solubilities of pyridinium salts in the current....

- ChemicalBook. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride(5421-92-1) IR1.

- Benchchem. (n.d.). Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene.

- Pyridinium chloride. (n.d.).

- ChemicalBook. (n.d.). Pyridine hydrochloride | 628-13-7.

- ResearchGate. (2021).

- National Institute of Standards and Technology. (n.d.). Pyridine hydrochloride - the NIST WebBook.

- PubChem. (n.d.). 3-Chloro-2-methylpyridine | C6H6ClN | CID 2762797.

- Solubility of Things. (n.d.). Pyridine.

- Sigma-Aldrich. (2021).

- Chemodex. (n.d.). Pyridine hydrochloride - CAS-Number 628-13-7.

- Google Patents. (n.d.). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.

- ACS Publications. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches | Crystal Growth & Design.

- Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(chloromethyl)pyridine.

- STM Journals. (2024).

- preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. (2021).

- SciSpace. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents.

- Sciencemadness Discussion Board. (2018).

- Longdom Publishing. (2024). Solvent Properties of Pyridinium Ionic Liquids.

- Characterization and pharmacological evalu

- ChemScene. (n.d.). 72093-03-9 | 3-Chloro-2-methylpyridine.

- PMC. (n.d.). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent.

- Wikipedia. (n.d.). Pyridinium chloride.

- ResearchGate. (2025). (PDF)

- Apollo Scientific. (n.d.). Pyridine.

- Sdfine. (n.d.). Chemwatch GHS SDS in English (European) 49223-1.

Sources

- 1. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. "Potentiometric Determination of Acid Dissociation Constants (pKa) for " by Z Qiang and Craig D. Adams [digitalcommons.usu.edu]

- 4. chemimpex.com [chemimpex.com]

- 5. innospk.com [innospk.com]

- 6. sincerechemical.com [sincerechemical.com]

- 7. Aqueous solubility: simple predictive methods (in silico, in vitro and bio-relevant approaches) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyridinium chloride | C5H5N.ClH | CID 10176127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. researchgate.net [researchgate.net]

- 11. grokipedia.com [grokipedia.com]

- 12. Pyridine hydrochloride | 628-13-7 [amp.chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Pyridinium chloride - Wikipedia [en.wikipedia.org]

- 15. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 16. 188. Infrared spectra and hydrogen bonding in pyridine derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 22. dergipark.org.tr [dergipark.org.tr]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. jubilantingrevia.com [jubilantingrevia.com]

- 25. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Molecular structure and weight of 3-Chloro-2-methylpyridine HCl

An In-depth Technical Guide to the Molecular Structure, Properties, and Applications of 3-Chloro-2-methylpyridine and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Chloro-2-methylpyridine and its hydrochloride salt, focusing on its molecular characteristics, synthesis, and critical role as a versatile intermediate in the development of pharmaceuticals and agrochemicals.

Introduction and Strategic Importance

3-Chloro-2-methylpyridine, also known as 3-chloro-2-picoline, is a substituted heterocyclic aromatic compound. Its strategic importance in synthetic chemistry stems from the specific arrangement of its functional groups: a pyridine core, a methyl group at the 2-position, and a chlorine atom at the 3-position. This configuration provides multiple reactive sites, making it a valuable building block for constructing more complex molecular architectures.[1]

The pyridine ring itself is a common motif in bioactive molecules, and the chloro and methyl substituents offer handles for a variety of chemical transformations. The chlorine atom, for instance, can be displaced through nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions, while the methyl group can be functionalized.[2]

In many applications, the compound is converted to its hydrochloride (HCl) salt. This is a common strategy in drug development to improve the physicochemical properties of a compound, such as its solubility in aqueous media, stability, and ease of handling, which are critical for formulation and biological testing.

Molecular Structure and Physicochemical Properties

The molecular integrity of a compound is the foundation of its chemical behavior and reactivity. Below are the key identifiers and properties for 3-Chloro-2-methylpyridine and its derived hydrochloride salt.

Molecular Structure

The structure consists of a pyridine ring with a methyl group adjacent to the nitrogen atom (position 2) and a chlorine atom at the adjacent position (position 3).

Caption: Molecular Structure of 3-Chloro-2-methylpyridine

Core Physicochemical Data

The fundamental physical and chemical properties are summarized in the table below.

| Property | Value (3-Chloro-2-methylpyridine Free Base) | Reference(s) |

| CAS Number | 72093-03-9 | [1] |

| Molecular Formula | C₆H₆ClN | [1] |

| Molecular Weight | 127.57 g/mol | [1] |

| Monoisotopic Mass | 127.0189 Da | [1] |

| Appearance | Pale yellow liquid | [3] |

| Boiling Point | 156.5 °C at 760 mmHg | [3] |

| Density | 1.15 g/cm³ | [3] |

| Solubility | Soluble in organic solvents. | |

| InChI Key | YSEYOMUPVMGJPP-UHFFFAOYSA-N | [1] |

The molecular weight of the hydrochloride salt (C₆H₆ClN·HCl) is the sum of the free base and HCl, which is 164.04 g/mol .

Synthesis and Manufacturing

The synthesis of 3-chloro-2-methylpyridine can be approached through several established routes in heterocyclic chemistry. The choice of method often depends on the availability of starting materials, desired purity, and scalability. A common and regioselective approach is the Sandmeyer reaction, starting from an amino-substituted pyridine.

Exemplary Synthesis via Sandmeyer Reaction

This two-step route offers high regioselectivity, which is often a challenge in direct chlorination of pyridine rings.[4]

-

Step 1: Amination of 2-methylpyridine. The starting material, 2-methylpyridine (2-picoline), is first aminated at the 3-position to yield 3-amino-2-methylpyridine.

-

Step 2: Diazotization and Sandmeyer Reaction. The resulting amino group is then converted into a diazonium salt, which is subsequently displaced by a chlorine atom using a copper(I) chloride catalyst.

Caption: Synthetic workflow for 3-Chloro-2-methylpyridine via the Sandmeyer route.

Detailed Experimental Protocol (Exemplary)

The following protocol is based on the well-established procedure for the analogous synthesis of 3-chloro-2-ethylpyridine and is adapted for 3-chloro-2-methylpyridine.[4]

Materials:

-

3-Amino-2-methylpyridine

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Copper(I) chloride (CuCl)

-

Ice

-

Sodium hydroxide (NaOH) solution

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-amino-2-methylpyridine (1 equivalent) in a cooled (0-5 °C) aqueous solution of concentrated HCl.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the internal temperature is maintained below 5 °C throughout the addition.

-

Stir the resulting mixture for an additional 20-30 minutes at this temperature to ensure complete formation of the diazonium salt. The solution should be kept cold for the next step.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated HCl, and cool it to 0-5 °C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from the previous step to the cold copper(I) chloride solution with vigorous stirring.

-

A vigorous evolution of nitrogen gas will be observed. Allow the reaction mixture to warm to room temperature slowly and then gently heat to 50-60 °C until the gas evolution ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and carefully neutralize it with a cold aqueous solution of NaOH until it is basic.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure 3-chloro-2-methylpyridine.

-

Causality Behind Choices:

-

Low Temperature (0-5 °C): Diazonium salts are notoriously unstable and can decompose at higher temperatures. Maintaining a low temperature is critical for maximizing the yield of the desired product and preventing the formation of phenolic byproducts.[4]

-

Copper(I) Chloride Catalyst: CuCl is the classic catalyst for the Sandmeyer reaction, facilitating the displacement of the diazonium group with a chloride ion.

Preparation of 3-Chloro-2-methylpyridine HCl

The hydrochloride salt is typically prepared by treating a solution of the free base with hydrochloric acid.

Protocol:

-

Dissolve the purified 3-Chloro-2-methylpyridine (1 equivalent) in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution as a solid.

-

Collect the solid product by vacuum filtration, wash it with a small amount of cold, anhydrous solvent, and dry it under vacuum.[5]

Spectroscopic and Analytical Characterization

Characterization is essential to confirm the identity and purity of the synthesized compound.

| Analysis Method | Expected Observations for 3-Chloro-2-methylpyridine |

| ¹H NMR | Three aromatic protons in the range of 7.0-8.5 ppm with characteristic splitting patterns (doublets or doublet of doublets). A singlet for the methyl group protons around 2.5 ppm. |

| ¹³C NMR | Five distinct signals for the aromatic carbons in the pyridine ring (typically 120-155 ppm) and one signal for the methyl carbon (typically 15-25 ppm). |

| IR Spectroscopy | Characteristic peaks for aromatic C-H stretching (~3000-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (~1400-1600 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹). |

| Mass Spec. (EI) | A molecular ion peak (M⁺) at m/z ≈ 127, with a characteristic M+2 peak at m/z ≈ 129 (approx. 1/3 the intensity) due to the ³⁷Cl isotope.[6] |

Applications in Pharmaceutical and Agrochemical Synthesis

3-Chloro-2-methylpyridine is a valuable intermediate due to its reactivity. It serves as a precursor in the synthesis of various high-value molecules.

Role in Agrochemicals

Substituted pyridines are core components of many modern herbicides and pesticides. For instance, the related compound 3-chloro-2-methylaniline is a key intermediate for quinclorac, a selective herbicide used in rice cultivation.[7] 3-Chloro-2-methylpyridine can be a precursor to such anilines or other functionalized pyridines used in agrochemical synthesis.

Role in Pharmaceuticals

The pyridine scaffold is prevalent in numerous drug molecules. Chloro-substituted pyridines are often used in cross-coupling reactions to build more complex structures. For example, 3-amino-2-chloro-4-methylpyridine is a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection.[8][9] While not a direct precursor, 3-chloro-2-methylpyridine provides a similar structural motif and reactivity profile that is highly relevant in medicinal chemistry for the synthesis of new chemical entities.

Caption: General synthetic utility of 3-Chloro-2-methylpyridine.

Safety and Handling

As a laboratory chemical, 3-Chloro-2-methylpyridine must be handled with appropriate precautions.

-

Hazards: It is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[10][11][12]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-Chloro-2-methylpyridine and its hydrochloride salt are fundamentally important intermediates in modern chemical synthesis. A thorough understanding of their molecular structure, properties, and reactivity is essential for their effective use in the development of novel pharmaceuticals and agrochemicals. The synthetic routes and analytical data presented in this guide provide a solid foundation for researchers and drug development professionals working with this versatile compound.

References

-

PubChem. (n.d.). 3-Chloro-2-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

-

Wikipedia. (n.d.). 3-Methylpyridine. Retrieved from [Link]

-

Nbinno. (n.d.). Exploring 3-Bromo-6-chloro-2-methylpyridine: A Versatile Chemical Intermediate. Retrieved from [Link]

- Google Patents. (n.d.). CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline.

-

ResearchGate. (2006). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. Retrieved from [Link]

- Google Patents. (n.d.). US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

- Google Patents. (n.d.). US5942625A - Preparation of chloromethylpyridine hydrochlorides.

-

American Elements. (n.d.). 3-Chloro-2-methylpyridine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]

-

Fujimoto, T., & Yanase, T. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(4), 135–142. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-chloro-2-methylpyridine (C6H6ClN). Retrieved from [Link]

Sources

- 1. 3-Chloro-2-methylpyridine | C6H6ClN | CID 2762797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. americanelements.com [americanelements.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 6. PubChemLite - 3-chloro-2-methylpyridine (C6H6ClN) [pubchemlite.lcsb.uni.lu]

- 7. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]

- 8. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]

- 9. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

Solubility Profile & Process Handling: 3-Chloro-2-methylpyridine Hydrochloride

[1]

Executive Summary

3-Chloro-2-methylpyridine hydrochloride is the conjugate acid salt of the liquid free base 3-chloro-2-methylpyridine.[1] Its solubility behavior is governed by the competition between the high lattice energy of the ionic pyridinium chloride crystal structure and the solvation capability of the solvent system.[1]

While the free base is a lipophilic liquid soluble in organic solvents (DCM, Toluene), the hydrochloride salt exhibits a polar-ionic solubility profile .[1] It is highly soluble in water and lower alcohols, sparingly soluble in polar aprotic solvents, and effectively insoluble in non-polar hydrocarbons.[1] This drastic solubility switch is the primary lever for purification via recrystallization or salt formation/precipitation.[1]

Theoretical Solvation Profile

The following table categorizes solvent compatibility based on the "Like Dissolves Like" principle applied to pyridinium salts. These qualitative assessments are derived from standard heterocyclic salt behavior.[1]

Solubility Matrix: Salt vs. Free Base[1]

| Solvent Class | Representative Solvent | HCl Salt Solubility | Free Base Solubility | Process Utility |

| Protic Polar | Water ( | High (>100 mg/mL) | Low / Immiscible | Aqueous extraction of salt; biphasic reactions.[1] |

| Lower Alcohols | Methanol, Ethanol | High | High | Dissolution for reaction; co-solvent for recrystallization.[1] |

| Polar Aprotic | DMSO, DMF | High | High | Reaction medium for nucleophilic substitutions.[1] |

| Chlorinated | Dichloromethane (DCM) | Moderate/Low * | High | Phase Transfer:[1] Salt may be sparingly soluble; often used to extract the free base after neutralization.[1] |

| Ethers | THF, Diethyl Ether | Low | High | Anti-solvent: Used to precipitate the salt from alcoholic solutions.[1] |

| Hydrocarbons | Hexane, Toluene, Heptane | Insoluble | High | Precipitation: Ideal for crashing out the salt product to high purity.[1] |

Technical Note: The solubility of the salt in DCM/Chloroform is highly dependent on the hydration state and the presence of trace alcohols.[1] In strict anhydrous conditions, solubility is low, but "wet" chlorinated solvents can solubilize significant amounts of the salt.[1]

Experimental Protocols

Since specific gravimetric solubility data (g/L) for this intermediate is rarely published in open literature, the following protocols allow for precise determination and handling in a process development setting.

Protocol A: Gravimetric Solubility Determination

Objective: To define the saturation limit (

-

Preparation: Weigh approx. 500 mg of dry 3-Chloro-2-methylpyridine hydrochloride into a tared 20 mL scintillation vial.

-

Solvent Addition: Add the target solvent in 100

L aliquots at a controlled temperature (e.g., 25°C). -

Equilibration: Vortex for 60 seconds after each addition. Sonication (30 sec) may be used to break crystal lattice energy, but ensure temperature control.[1]

-

Visual Endpoint: Continue addition until the solid is fully dissolved (clear solution, no turbidity).

-

Calculation:

[1] -

Verification (HPLC): For precise values, filter the saturated supernatant through a 0.22

m PTFE filter, dilute, and quantify against a standard curve of the free base (adjusting for MW difference).

Protocol B: Salt Formation & Precipitation (Purification)

Objective: To isolate high-purity salt from crude free base liquid.[1]

-

Dissolution: Dissolve crude 3-Chloro-2-methylpyridine (Free Base) in 5 volumes of Diethyl Ether or Ethyl Acetate .

-

Cooling: Chill the solution to 0–5°C in an ice bath.

-

Acidification: Slowly bubble dry HCl gas or add HCl in Dioxane (4M) dropwise.

-

Observation: A white to off-white precipitate should form immediately.[1]

-

-

Aging: Stir at 0°C for 30 minutes to ensure complete crystal growth.

-

Isolation: Filter the solid under nitrogen (hygroscopic risk).

-

Washing: Wash the filter cake with cold Hexane or Pentane (removes non-polar impurities).[1]

-

Drying: Vacuum dry at 40°C.

Process Logic & Mechanism Diagrams

Figure 1: Solvation & Dissociation Mechanism

This diagram illustrates the behavior of the salt in different solvent environments, dictating the choice between reaction and isolation.[1]

Caption: Differential solvation behavior driving the choice between aqueous extraction (dissociation) and antisolvent crystallization (precipitation).

Figure 2: Solubility Determination Workflow

A decision tree for researchers to determine the optimal solvent system for recrystallization.

Caption: Logical workflow for selecting solvents for reaction media versus purification (recrystallization) based on thermal solubility gradients.

References

-

BenchChem. Synthesis of 3,5-Dichloro-2-(trichloromethyl)pyridine (Process Context). Retrieved from .[1]

-

Google Patents. Preparation of chloromethylpyridine hydrochlorides (US5942625A).[1] Retrieved from .[1]

-

PubChem. 3-Chloro-2-methylpyridine (Compound Summary). National Library of Medicine.[1] Retrieved from .[1]

-

Sigma-Aldrich. 3-Chloro-2-methylpyridine Product Specification. Retrieved from .[1]

Strategic Guide to Acidity Constants: 3-Chloro-2-methylpyridine Derivatives

The "" follows below. This document is structured to serve as a reference for medicinal chemists and process engineers, synthesizing theoretical principles with practical experimental protocols.[1][2]

Executive Summary

The 3-Chloro-2-methylpyridine scaffold is a critical heterocyclic building block in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical agents (e.g., kinase inhibitors).[2] Understanding its acid dissociation constant (

This guide provides a definitive technical analysis of the acidity constants of 3-Chloro-2-methylpyridine and its derivatives. It synthesizes experimental data with Hammett substituent theory to provide accurate predictive values where direct literature is scarce, alongside validated protocols for experimental determination.[1][2]

Key Takeaway: The estimated

Chemical Fundamentals & Electronic Analysis

To accurately predict and manipulate the physicochemical properties of this scaffold, one must understand the electronic "tug-of-war" occurring on the pyridine ring.

Structural Dynamics

The basicity of the pyridine nitrogen is defined by the availability of its

-

Pyridine (Reference):

.[1][2] -

2-Methyl Group (

-position): Exerts a -

3-Chloro Group (

-position): Exerts a strong

The Additivity Principle (Hammett Logic)

In the absence of a singular experimental dataset for every specific derivative, medicinal chemists use the additivity of substituent effects to derive high-confidence

| Component | Contribution | Net | |

| Pyridine Core | Base Value | — | 5.23 |

| + 2-Methyl | Electron Donor (+I) | +0.73 | 5.96 |

| + 3-Chloro | Electron Withdrawing (-I) | -2.39 | 3.57 |

Conclusion: The 3-chloro-2-methylpyridine conjugate acid has a

Ionization Pathway Diagram

The following diagram illustrates the equilibrium and the steric/electronic environment.

Caption: Equilibrium pathway of 3-chloro-2-methylpyridine showing the opposing electronic effects of the methyl and chloro substituents.

Data Repository: pKa Values of Derivatives[3]

The following table consolidates experimental literature values and high-confidence predicted values for 3-chloro-2-methylpyridine and its relevant congeners.

| Compound Name | Structure Note | pKa (Conjugate Acid) | Classification | Source/Method |

| Pyridine | Unsubstituted | 5.23 | Weak Base | Exp.[1] (Ref 1) |

| 2-Picoline | 2-Methyl | 5.96 | Base | Exp.[1][3] (Ref 1) |

| 3-Chloropyridine | 3-Chloro | 2.84 | Very Weak Base | Exp.[1] (Ref 2) |

| 3-Chloro-2-methylpyridine | Target Scaffold | 3.57 (Predicted) | Very Weak Base | Additivity Model |

| 3-Amino-2-picoline | 3-NH2, 2-Me | 6.60 | Base | Exp.[1] (Ref 3) |

| 2-Chloro-3-methylpyridine | Isomer | ~0.7 - 1.0 | Extremely Weak | Est.[1] (Ortho-Cl effect) |

| 5-Chloro-3-methylpyridine-2-COOH | Carboxylic Acid | Amphoteric | Comp.[2] (Ref 4) |

Note on Isomers: The position of the chlorine is critical. A chlorine at the 2-position (adjacent to Nitrogen) drastically lowers the

(< 1.[2]0) due to the direct inductive effect and steric hindrance of solvation.[2] The 3-chloro isomer retains more basicity.[1][2]

Experimental Protocols (Best Practices)

For drug discovery campaigns, relying on predicted values is insufficient for lead candidates.[1][2] The following protocols are the industry standard for validating the

Potentiometric Titration (The "Gold Standard")

Suitable for compounds with water solubility >

Reagents:

-

Degassed HPLC-grade water (CO2-free).[1]

Workflow:

-

Preparation: Dissolve 3-chloro-2-methylpyridine in 20 mL of 0.15 M KCl to achieve a concentration of ~0.001 M.

-

Troubleshooting: If insoluble, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky plot.[2]

-

-

Acidification: Add excess HCl to fully protonate the pyridine nitrogen (pH < 2.0).

-

Titration: Titrate with standardized NaOH using a micro-burette under inert gas (Argon/Nitrogen) blanket to prevent carbonate formation.

-

Data Capture: Record pH vs. Volume of NaOH.

-

Analysis: Use the Bjerrum difference plot or Gran plot to determine the equivalence point and

.[1][2]

1H-NMR Titration (For Low Solubility/Extreme pKa)

This method tracks the chemical shift change of the methyl protons or the aromatic ring protons as a function of pH.[2]

Workflow:

-

Sample: Prepare 1 mM sample in

(or -

Buffers: Prepare a series of deuterated buffers ranging from pH 1.0 to 7.0.

-

Measurement: Acquire 1H-NMR spectra at each pH point.

-

Plotting: Plot the chemical shift (

) of the 2-methyl singlet vs. pH. -

Calculation: Fit the sigmoidal curve to the Henderson-Hasselbalch equation:

[2]

Caption: Decision tree for selecting the appropriate pKa determination methodology based on compound solubility.

Pharmaceutical Implications[1][2][4][5]

Solubility & Salt Selection

Because the

-

Physiological pH (7.4): The molecule is >99.9% neutral (un-ionized).[1][2] This suggests high membrane permeability (high

) but potentially low aqueous solubility.[2] -

Stomach pH (1.5 - 2.0): The molecule will be significantly protonated (~90-99%), aiding dissolution in the gastric environment.[1][2]

-

Salt Formation: To form a stable crystalline salt, a strong acid is required.[1][2]

Synthetic Utility (Coupling Reactions)

In Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the basicity of the pyridine nitrogen can poison the catalyst by coordinating to the Pd center.[2]

-

Advantage: The 3-chloro substituent and the 2-methyl steric bulk reduce the coordinating ability of the nitrogen compared to unsubstituted pyridine.[1]

-

Protocol Tip: If catalyst poisoning occurs, use a Lewis acid additive or protic solvent to sequester the nitrogen lone pair.[1][2]

References

-

Linnell, R. H. (1960).[1][2] Dissociation Constants of 2-Substituted Pyridines. Journal of Organic Chemistry.

-

Brown, H. C., et al. (1955).[1][2] Chemical Effects of Steric Strains.[1][2] Pyridine Bases. Journal of the American Chemical Society.[1][2]

-

Perrin, D. D. (1965).[1][2] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series.

-

PubChem Compound Summary. (2024). 3-Chloro-2-methylpyridine (CID 2762797).[1][4] National Center for Biotechnology Information.[1][2]

-

Reich, H. J. (2018).[1][2] Bordwell pKa Table (Acidity in DMSO/Water). University of Wisconsin-Madison.[1][2]

Sources

Literature review on 3-Chloro-2-methylpyridine hydrochloride synthesis pathways

An In-Depth Technical Guide to the Synthesis Pathways of 3-Chloro-2-methylpyridine Hydrochloride

Abstract

3-Chloro-2-methylpyridine (CAS: 72093-03-9) and its corresponding hydrochloride salt (CAS: 1881320-96-2) are critical building blocks in modern pharmaceutical development and agrochemical formulation[1]. They serve as essential intermediates in the synthesis of complex active pharmaceutical ingredients (APIs), including anti-inflammatory agents, analgesic drugs, and complex alkaloids like Lycopladine A[1][2]. This whitepaper provides a comprehensive evaluation of its synthesis pathways, focusing on the mechanistic causality, regioselectivity, and self-validating experimental protocols required to reliably produce the high-purity hydrochloride salt.

Retrosynthetic Analysis and Pathway Selection

The strategic introduction of a chlorine atom at the C3 position of a 2-methylpyridine ring presents a distinct regiochemical challenge. Electrophilic aromatic substitution (direct chlorination) of 2-methylpyridine typically yields a complex mixture of isomers (e.g., 3-chloro, 5-chloro, and 3,5-dichloro derivatives) due to the electronic deactivation of the pyridine ring and poor directing effects. Consequently, indirect methods are preferred for high-purity applications.

Evaluated Synthetic Routes

-

Deoxychlorination of Pyridinols: Utilizing 2-methyl-3-pyridinol or 3-methylpyridine-N-oxide derivatives treated with chlorinating agents like

and -

The Sandmeyer Reaction (Preferred): The diazotization of 3-amino-2-methylpyridine followed by a copper(I) chloride-mediated halogenation[4]. This route is the industry standard for laboratory and pilot-scale synthesis because it guarantees absolute regiocontrol—the chlorine atom exclusively replaces the amino group.

Table 1: Comparative Analysis of Synthesis Routes

| Synthetic Route | Primary Precursor | Key Reagents | Regioselectivity | Primary Drawback |

| Sandmeyer Reaction | 3-Amino-2-methylpyridine | High (>95%) | Requires handling of unstable diazonium intermediates. | |

| Deoxychlorination | 2-Methyl-3-pyridinol | High | Harsh conditions; corrosive | |

| Direct Chlorination | 2-Methylpyridine | Low (Isomeric mixtures) | Extensive downstream chromatography required. |

Mechanistic Deep-Dive: The Sandmeyer Approach

The Sandmeyer reaction transforms an arylamine into an aryl halide via a radical-nucleophilic aromatic substitution mechanism. Understanding the causality of this electron flow is critical for optimizing yields.

-

Diazotization: The reaction begins with the generation of the nitrosonium ion (

) from sodium nitrite and hydrochloric acid. The primary amine of 3-amino-2-methylpyridine attacks the nitrosonium ion, ultimately dehydrating to form the highly electrophilic diazonium salt. -

Single Electron Transfer (SET): The addition of Copper(I) chloride (

) acts as a catalyst. -

Halogen Abstraction: The aryl radical abstracts a chlorine atom from the newly formed

species, regenerating the

Mechanistic steps of the Sandmeyer reaction via single electron transfer.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that the chemist can visually or chemically verify the success of each step without relying strictly on downstream analytics.

Workflow for the synthesis of 3-Chloro-2-methylpyridine hydrochloride.

Protocol A: Synthesis of 3-Chloro-2-methylpyridine (Free Base)

-

Step 1: Acidification & Cooling Dissolve 1.0 equivalent of 3-amino-2-methylpyridine in a 6M aqueous

solution. Causality: The strong acid protonates the pyridine nitrogen, increasing solubility, and provides the acidic medium required for -

Step 2: Diazotization Add a pre-chilled aqueous solution of

(1.1 equivalents) dropwise, maintaining the internal temperature below 5 °C. Self-Validation: Periodically spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the diazotization has reached completion. -

Step 3: Copper-Mediated Halogenation Slowly pour the cold diazonium solution into a vigorously stirred solution of

(1.2 equivalents) in concentrated -

Step 4: Extraction and Purification Cool the mixture, neutralize carefully with aqueous

to pH 8, and extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous

Protocol B: Hydrochloride Salt Formation

To utilize the compound in biological assays or formulation, converting the free base to its hydrochloride salt (CAS: 1881320-96-2) is required to enhance stability and aqueous solubility[5][6].

-

Step 1: Solvation Dissolve the purified 3-chloro-2-methylpyridine free base in anhydrous diethyl ether (or anhydrous ethanol). Causality: Anhydrous solvents are mandatory. The presence of water will cause the resulting hydrochloride salt to remain solvated or hydrolyze back into the free base, drastically reducing the isolated yield.

-

Step 2: Protonation Slowly bubble anhydrous

gas through the solution (or add a stoichiometric amount of -

Step 3: Isolation Filter the precipitate under a nitrogen atmosphere, wash with cold anhydrous ether, and dry under high vacuum to yield 3-Chloro-2-methylpyridine hydrochloride.

Quantitative Data & Characterization

Understanding the physical properties of both the free base and the hydrochloride salt is essential for downstream processing, purification, and storage[6].

Table 2: Physical Properties of 3-Chloro-2-methylpyridine and its HCl Salt

| Property | Free Base (CAS: 72093-03-9) | Hydrochloride Salt (CAS: 1881320-96-2) |

| Appearance | Colorless to pale yellow liquid | White to off-white crystalline solid |

| Molecular Weight | 127.57 g/mol | 164.03 g/mol |

| Solubility Profile | Soluble in DCM, Ether, EtOAc; Slightly soluble in water | Highly soluble in water; Insoluble in non-polar organics |

| Boiling / Melting Point | ~156.5 °C (Boiling Point) | >200 °C (Melting Point, decomposes) |

| Storage Conditions | Room temperature, protect from light | Desiccated, room temperature, hygroscopic |

Conclusion

The synthesis of 3-Chloro-2-methylpyridine hydrochloride demands strict adherence to regiochemical control and thermal management. By leveraging the Sandmeyer reaction, chemists can bypass the isomeric mixtures inherent to direct chlorination. Furthermore, employing self-validating steps—such as starch-iodide tracking and anhydrous precipitation—ensures high-fidelity execution, resulting in a pharmaceutical-grade intermediate ready for complex API development.

References

- Title: 3-Chloro-2-methylpyridine | 72093-03-9 Source: J&K Scientific URL

- Title: Total Synthesis of (−)-Carinatine A and (+)

- Title: An In-depth Technical Guide to the Physical Properties of 3-Chloro-2-ethylpyridine (and related derivatives)

- Title: CAS: 1881320-96-2, 3-Chloro-2-methylpyridine hydrochloride Source: Bidepharm URL

- Title: 6-Chloro-2-methyl-3-nitropyridine | 22280-60-0 (Chlorination protocols)

- Title: 3-Bromo-5-chloro-2-vinylpyridine | CAS 1256793-12-0 (Sandmeyer context for halogenated pyridines)

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 6-Chloro-2-methyl-3-nitropyridine | 22280-60-0 [chemicalbook.com]

- 4. 3-Bromo-5-chloro-2-vinylpyridine|CAS 1256793-12-0 [benchchem.com]

- 5. CAS:1881320-96-2, 3-Chloro-2-methylpyridine hydrochloride-毕得医药 [bidepharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution using 3-Chloro-2-methylpyridine Hydrochloride

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for conducting nucleophilic substitution reactions on 3-chloro-2-methylpyridine hydrochloride. This versatile heterocyclic building block is crucial in the synthesis of novel pharmaceutical and agrochemical compounds. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, the rationale behind procedural choices, and troubleshooting strategies for common challenges. We will explore both classical nucleophilic aromatic substitution (SNAr) pathways, enhanced by modern techniques like microwave irradiation, and the highly efficient palladium-catalyzed Buchwald-Hartwig amination for the formation of C-N bonds.

Introduction and Strategic Considerations

The 2,3-substituted pyridine motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules. 3-Chloro-2-methylpyridine serves as a key starting material for accessing this chemical space. However, its reactivity in nucleophilic substitution is governed by a combination of electronic and steric factors that must be understood to achieve successful outcomes.

-

Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack. However, in 3-halopyridines, this activation is less pronounced at the C-3 position compared to the C-2 and C-4 positions. Consequently, classical SNAr reactions at C-3 are often sluggish and require forcing conditions.[1]

-

Steric Hindrance: The presence of the methyl group at the C-2 position sterically encumbers the adjacent C-3 reaction center. This hindrance can impede the approach of the nucleophile, further reducing reaction rates and necessitating carefully optimized conditions.

Given these challenges, the choice of synthetic methodology is critical. While strong nucleophiles under thermal or microwave conditions can be effective for C-S and C-O bond formation, the construction of C-N bonds, particularly with less nucleophilic amines, overwhelmingly benefits from modern palladium-catalyzed cross-coupling reactions.[2][3]

Safety and Reagent Handling

2.1 Properties of 3-Chloro-2-methylpyridine Hydrochloride

3-Chloro-2-methylpyridine is often supplied as a hydrochloride salt to improve its stability and handling. It is crucial to remember that the pyridine nitrogen is protonated. Therefore, in any reaction, at least one equivalent of base must be added to neutralize the hydrochloride salt before a productive reaction can occur, in addition to the base required for the reaction mechanism itself.

2.2 Hazard Identification and Safe Practices

3-Chloro-2-methylpyridine and its hydrochloride salt are classified as irritants.[4][5] They can cause skin, eye, and respiratory irritation.[5][6][7] All manipulations should be performed in a well-ventilated fume hood.

Mandatory Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (e.g., nitrile)

-

Safety glasses or goggles

-

A properly fitted lab coat

For palladium-catalyzed reactions, which are sensitive to oxygen, an inert atmosphere (Nitrogen or Argon) is required.[8] This is typically achieved using a glovebox or standard Schlenk line techniques. All solvents and liquid reagents for these reactions must be anhydrous and de-gassed.

Mechanistic Pathways and Protocol Selection

The choice of protocol depends heavily on the nature of the incoming nucleophile. Below, we detail the two primary strategies for functionalizing 3-chloro-2-methylpyridine.

3.1 Pathway A: Nucleophilic Aromatic Substitution (SNAr)

This pathway is most effective for strong, highly polarizable nucleophiles such as thiolates and alkoxides. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. To overcome the inherent low reactivity of the C-3 position, elevated temperatures are necessary. Microwave-assisted organic synthesis (MAOS) has proven exceptionally effective, dramatically reducing reaction times and often improving yields compared to conventional heating.[9]

3.2 Pathway B: Palladium-Catalyzed Buchwald-Hartwig Amination

For the crucial formation of C-N bonds, the Buchwald-Hartwig amination is the method of choice.[10][11] This reaction is not an SNAr process but rather a cross-coupling reaction that proceeds via a Pd(0)/Pd(II) catalytic cycle. Its primary advantage is the ability to couple a wide range of amines (primary, secondary, anilines) under relatively mild conditions with high functional group tolerance. The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the rate-limiting oxidative addition of the C-Cl bond to the palladium center and the final reductive elimination step.[8][12]

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocols

4.1 Protocol 1: Microwave-Assisted SNAr with a Thiol Nucleophile

This protocol describes the synthesis of 2-methyl-3-(alkylthio)pyridine derivatives, leveraging microwave heating for efficiency.[9][13]

Materials:

-

3-Chloro-2-methylpyridine hydrochloride (1.0 equiv)

-

Thiol (e.g., ethanethiol, thiophenol) (1.2 equiv)

-

Sodium methoxide (2.5 equiv, as a solution or solid)

-

Anhydrous Ethanol (solvent)

-

Microwave reaction vial with a stir bar

-

CEM Discover or similar single-mode microwave reactor

Procedure:

-

To a 10 mL microwave reaction vial, add 3-chloro-2-methylpyridine hydrochloride (e.g., 164 mg, 1.0 mmol).

-

Add a magnetic stir bar.

-

In a separate flask, prepare a solution of sodium methoxide (e.g., 135 mg, 2.5 mmol) in anhydrous ethanol (5 mL).

-

Add the thiol (1.2 mmol) to the sodium methoxide solution to pre-form the thiolate.

-

Transfer the resulting sodium thiolate solution to the microwave vial containing the pyridine substrate.

-

Seal the vial with a septum cap.

-

Place the vial in the microwave reactor cavity.

-

Set the reaction parameters: Temperature = 160°C, Time = 40 minutes, Power = 150 W (with stirring).[13]

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Work-up: Quench the reaction mixture by carefully adding water (10 mL). Extract the aqueous phase with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography.

4.2 Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

This protocol provides a general procedure for the palladium-catalyzed coupling of a secondary amine (e.g., morpholine) to 3-chloro-2-methylpyridine.

Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.

Materials:

-

3-Chloro-2-methylpyridine hydrochloride (1.0 equiv)

-

Secondary amine (e.g., morpholine) (1.2 equiv)

-

Palladium source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

-

Ligand: RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (4 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) (2.5 equiv)

-

Anhydrous, de-gassed toluene

-

Oven-dried Schlenk flask or glovebox equipment

Procedure:

-

In a glovebox or under a positive pressure of argon: To an oven-dried Schlenk flask equipped with a stir bar, add sodium tert-butoxide (e.g., 240 mg, 2.5 mmol).

-

Add the palladium precursor Pd₂(dba)₃ (e.g., 18 mg, 0.02 mmol) and the RuPhos ligand (e.g., 19 mg, 0.04 mmol).

-

Add the 3-chloro-2-methylpyridine hydrochloride (164 mg, 1.0 mmol).

-

Seal the flask with a septum, remove it from the glovebox (if used), and connect to a Schlenk line under argon.

-

Add anhydrous, de-gassed toluene (5 mL) via syringe.

-

Add the secondary amine (1.2 mmol) via syringe.

-

Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL). Extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by silica gel column chromatography.

Data Summary and Troubleshooting

| Reaction Type | Nucleophile | Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Key Considerations |

| SNAr | Thiolates (R-S⁻) | None | NaOMe / NaH | Ethanol / DMF | 100-160 | Microwave heating is highly recommended.[9] |

| SNAr | Alkoxides (R-O⁻) | None | NaH / K₂CO₃ | Respective Alcohol / DMF | 120-180 | Higher temperatures are often required compared to thiols. |

| Buchwald-Hartwig | Primary/Secondary Amines | Pd₂(dba)₃ / RuPhos or BrettPhos | NaOtBu | Toluene / Dioxane | 80-110 | Requires strictly inert and anhydrous conditions.[14] Ligand choice is critical. |

| Buchwald-Hartwig | Anilines | Pd(OAc)₂ / XPhos or RuPhos | K₃PO₄ / Cs₂CO₃ | Toluene / Dioxane | 90-120 | Weaker bases can sometimes be used, but may require higher temperatures.[8] |

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion (Buchwald-Hartwig) | 1. Inactive catalyst (oxygen exposure).2. Insufficiently active ligand for C-Cl bond.3. Insufficient temperature. | 1. Ensure all reagents, solvents, and equipment are scrupulously dry and de-gassed. Use fresh catalyst and base.[2]2. Switch to a more electron-rich, bulky ligand (e.g., RuPhos, BrettPhos). Consider using a pre-formed palladium pre-catalyst.[8][14]3. Increase reaction temperature in 10°C increments. |

| Hydrodehalogenation (Cl replaced by H) | 1. Presence of water.2. Reductive elimination is slow compared to competing pathways. | 1. Ensure strictly anhydrous conditions.[8]2. Use a slight excess of the amine (1.2-1.5 equiv). A different ligand may alter the rate of reductive elimination. |

| Low Yield (SNAr) | 1. Insufficient temperature or reaction time.2. Nucleophile is not strong enough. | 1. Switch from conventional heating to microwave irradiation.[13]2. Ensure the nucleophile is fully deprotonated by using a strong base (e.g., NaH, NaOMe). |

Conclusion

3-Chloro-2-methylpyridine hydrochloride is a valuable but challenging substrate for nucleophilic substitution. A modern understanding of reaction mechanisms and techniques allows for its efficient transformation into a variety of useful derivatives. For C-S and C-O bond formation, microwave-assisted SNAr provides a rapid and effective route. For the synthetically vital C-N bond formation, the Buchwald-Hartwig amination stands as the preeminent method, offering broad scope and high yields, provided that reaction conditions, particularly the choice of ligand and the exclusion of oxygen, are carefully controlled. The protocols and data provided herein serve as a robust starting point for researchers aiming to incorporate this important heterocyclic core into their synthetic targets.

References

- Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine.

- Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. (2016, November 26). SpringerLink.

- Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2. (n.d.). Taylor & Francis.

- Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. (2012, June 6). Taylor & Francis Online.

- Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. (n.d.). PMC.

- Benchchem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.

- 3-Chloro-2-methylpyridine | 72093-03-9. (n.d.). Sigma-Aldrich.

- 3-Chloro-2-methylpyridine | C6H6ClN | CID 2762797. (n.d.). PubChem.

- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016, September 30). Chemical Reviews.

- SAFETY DATA SHEET. (2012, May 3). Fisher Scientific.

- 3-(Chloromethyl)-5-methylpyridine hydrochloride Safety Data Sheet. (2023, July 7). Apollo Scientific.

- Buchwald–Hartwig amination. (n.d.). Wikipedia.

- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). PMC.

- Microwave-Assisted Synthesis of 2,6-Disubstituted Pyridines: Application Notes and Protocols for Researchers. (n.d.). Benchchem.

- Palladium-catalyzed Buchwald-Hartwig amination. (n.d.). Atlanchim Pharma.

- Benchchem. (n.d.). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.

- How can we replace the chlorine atom in 3-chloro-2-carboxylic pyridine with free hydrazine hydrate group?. (2012, November 13). ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. atlanchimpharma.com [atlanchimpharma.com]

- 4. 3-Chloro-2-methylpyridine | 72093-03-9 [sigmaaldrich.com]

- 5. 3-Chloro-2-methylpyridine | C6H6ClN | CID 2762797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of pharmaceutical intermediates from 3-Chloro-2-methylpyridine hydrochloride

Application Note: Strategic Functionalization of 3-Chloro-2-methylpyridine

Abstract

3-Chloro-2-methylpyridine (CAS 72093-03-9), often supplied as the hydrochloride salt, is a privileged scaffold in medicinal chemistry. Its unique substitution pattern—combining a sterically demanding chlorine at the 3-position with a reactive methyl group at the 2-position—makes it a critical precursor for SHP2 inhibitors , allosteric modulators , and agrochemicals (e.g., clopyralid analogs). This guide details the rigorous protocols for converting the raw hydrochloride salt into two high-value intermediates: 3-Chloropicolinic Acid (via oxidation) and 3-Chloro-2-(bromomethyl)pyridine (via radical halogenation).

Part 1: Critical Pre-Treatment – Salt Neutralization

Rationale: The commercial starting material is typically 3-Chloro-2-methylpyridine hydrochloride. Direct use of the salt in oxidative or radical reactions often leads to poor yields due to the quenching of radical initiators or the consumption of oxidants by the chloride counter-ion. A rigorous "free-basing" protocol is the first step to ensuring process reliability.

Protocol 1.0: Preparation of 3-Chloro-2-methylpyridine Free Base

-

Reagents:

-

3-Chloro-2-methylpyridine HCl (100 g, 0.61 mol)

-

Sodium Hydroxide (NaOH), 20% w/v aqueous solution

-

Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM)

-

Brine (saturated NaCl)

-

-

Workflow:

-

Dissolution: Suspend the hydrochloride salt in 300 mL of water in a 1L separatory funnel.

-

Neutralization: Slowly add 20% NaOH with varying agitation until pH 10-11 is reached. Caution: Exothermic.

-

Extraction: Extract the liberated oil immediately with MTBE (3 x 150 mL). MTBE is preferred over DCM for radical reactions to avoid halogen exchange, though DCM is acceptable for oxidations.

-

Drying: Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure (40°C, 200 mbar).

-

Validation: The free base should appear as a clear to pale yellow liquid.

-

Checkpoint: Check pH of the aqueous layer; if <10, amine remains protonated and lost in water.

-

-

Part 2: Oxidative Pathway – Synthesis of 3-Chloropicolinic Acid

Application Context: 3-Chloropicolinic acid (3-chloropyridine-2-carboxylic acid) is a bioisostere for salicylic acid derivatives and a key fragment in the synthesis of VLA-4 antagonists and metalloprotease inhibitors . The electron-withdrawing chlorine at C3 increases the acidity of the carboxylic acid, influencing the binding affinity in active sites.

Mechanism: The oxidation of the 2-methyl group is challenging due to the potential for N-oxide formation or ring degradation. A controlled Permanganate oxidation is the industry standard for reliability.

Protocol 2.0: Controlled Permanganate Oxidation

| Parameter | Specification |

| Substrate | 3-Chloro-2-methylpyridine (Free Base) |

| Oxidant | Potassium Permanganate (KMnO₄) (2.5 eq) |

| Solvent | Water (0.5 M concentration relative to substrate) |

| Temperature | 70°C - 85°C |

| Yield Target | 65% - 75% |

Step-by-Step Methodology:

-

Setup: In a 2L three-neck flask equipped with a mechanical stirrer and reflux condenser, charge 3-Chloro-2-methylpyridine (50 g, 0.39 mol) and water (800 mL). Heat to 70°C.

-

Addition: Add KMnO₄ (154 g, 0.97 mol) in 5 portions over 2 hours.

-

Why? Portion-wise addition prevents "runaway" exotherms and minimizes ring oxidative cleavage.

-

-

Reaction: Stir at 85°C for 4 hours. The purple solution will turn into a brown slurry (MnO₂ precipitate).

-

Checkpoint: Spot TLC (MeOH/DCM 1:9). Starting material (high R_f) should disappear; Product (low R_f) appears.

-

-

Workup:

-

Filter the hot mixture through a Celite pad to remove MnO₂. Wash the pad with hot water.

-

Concentrate the filtrate to ~300 mL.

-

Acidification: Cool to 0°C and acidify to pH 3.0 using 6N HCl. The product will precipitate as a white/off-white solid.

-

-

Purification: Recrystallize from water/ethanol if necessary.

DOT Diagram: Oxidative Pathway Logic

Caption: Stepwise oxidation mechanism converting the methyl group to carboxylic acid while preserving the chloro-pyridine core.

Part 3: Radical Activation – Synthesis of 3-Chloro-2-(bromomethyl)pyridine

Application Context: This intermediate is a potent alkylating agent used to introduce the (3-chloropyridin-2-yl)methyl moiety into amines or thiols. This motif is found in SHP2 inhibitors (e.g., analogs of TNO155) and experimental proton pump inhibitors .

Protocol 3.0: Wohl-Ziegler Bromination

Safety Note: This reaction proceeds via a radical mechanism.[1] Oxygen must be excluded.

-

Reagents:

-

3-Chloro-2-methylpyridine (20 g, 157 mmol)

-

N-Bromosuccinimide (NBS) (28 g, 157 mmol, 1.0 eq)

-

AIBN (Azobisisobutyronitrile) (0.5 g, 2 mol%)

-

Solvent: Carbon Tetrachloride (CCl₄) or Trifluorotoluene (PhCF₃ - Green alternative)

-

Step-by-Step Methodology:

-

Preparation: Dissolve the starting material in anhydrous PhCF₃ (200 mL) under Argon atmosphere.

-

Initiation: Add NBS and AIBN.

-

Expert Tip: Recrystallize NBS from water before use to remove HBr, which causes side reactions.

-

-

Reflux: Heat to reflux (approx. 102°C for PhCF₃). Illuminate with a tungsten lamp if initiation is slow.

-

Monitoring: Monitor by 1H NMR. Look for the shift from -CH₃ (2.6 ppm) to -CH₂Br (4.6 ppm).

-

Stop Condition: Stop when conversion reaches ~80-85%. Pushing to 100% often leads to di-bromination (gem-dibromide), which is inseparable.

-

-

Workup:

-

Cool to 0°C. Succinimide will precipitate; filter it off.

-

Concentrate the filtrate.

-

Purification: Rapid column chromatography (Hexanes/EtOAc). Note: The bromide is unstable on silica; use neutral alumina or minimize contact time.

-

DOT Diagram: Radical Cycle

Caption: The Wohl-Ziegler radical chain reaction mechanism for selective benzylic bromination.

References

-

PubChem. (2023). 3-Chloro-2-methylpyridine Compound Summary. National Library of Medicine.

-

BenchChem. (2025).[2] Technical Guide to the Synthesis of Chlorinated Pyridines.

-

Google Patents. (2019). WO2019158019A1 - Pyrimidine-fused cyclic compounds as SHP2 inhibitors.

-

Sigma-Aldrich. (2023). 3-Chloropyridine-2-carboxylic acid Product Sheet.

-

Chem-Impex. (2023). Applications of 3-Chloro-2-methylpyridine in Pharmaceutical Development.

Sources

Procedure for converting 3-Chloro-2-methylpyridine hydrochloride to free base

Introduction & Strategic Context

In drug discovery and agrochemical synthesis, 3-Chloro-2-methylpyridine (CAS 72093-03-9) serves as a critical heterocyclic building block.[1] While often supplied as the hydrochloride salt (solid) for enhanced stability and shelf-life, the free base (liquid) is the requisite species for nucleophilic substitution, palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), and lithiation reactions.

The hydrochloride salt (

Chemical Principles & Mechanism

The conversion relies on shifting the acid-base equilibrium. The pyridine nitrogen in 3-Chloro-2-methylpyridine is a weak base. The electron-withdrawing chlorine atom at the C3 position inductively destabilizes the protonated form, lowering the

Reaction:

Thermodynamic Requirement:

To ensure

Materials & Equipment

Reagents:

-

Starting Material: 3-Chloro-2-methylpyridine Hydrochloride (Solid).

-

Base: 2M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

) for milder conditions. -

Extraction Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Note: MTBE is preferred for green chemistry compliance, but DCM offers higher solubility for halogenated pyridines.

-

Drying Agent: Anhydrous Sodium Sulfate (

).

Equipment:

-

Separatory Funnel (Borosilicate glass).

-

pH Meter or High-Range pH Paper (0-14).

-

Rotary Evaporator with vacuum controller (Critical for volatile free bases).

-

Cooling bath (Ice/Water).

Experimental Protocol: Biphasic Neutralization

Step 1: Dissolution and pH Adjustment

-

Weigh the 3-Chloro-2-methylpyridine hydrochloride salt.

-

Dissolve in minimum deionized water (approx. 10 mL per gram of salt) in a beaker. The solution will be acidic (

). -

Cooling: Place the beaker in an ice bath (

). Neutralization is exothermic; heat can promote decomposition or volatilization. -

Basification: Slowly add 2M NaOH dropwise with stirring. Monitor pH continuously.

-

Endpoint: Continue until pH reaches 10–12 . The solution will become cloudy as the free base "oils out" (separates from the aqueous phase).

-

Step 2: Liquid-Liquid Extraction

-

Transfer the cloudy aqueous mixture to a separatory funnel.

-

Add the organic solvent (DCM or MTBE) equal to the volume of the aqueous phase.

-

Shake vigorously for 2 minutes, venting frequently to release pressure.

-

Allow phases to separate. The free base will partition into the organic layer.

-

Collect the organic layer.

-

Re-extraction: Extract the aqueous layer two more times with fresh solvent to maximize yield.

Step 3: Drying and Isolation

-

Combine all organic fractions.

-

Wash with a small volume of Brine (Saturated NaCl) to remove residual water.

-

Dry over Anhydrous

for 15 minutes. -

Filter off the solid drying agent.

-

Concentration: Evaporate the solvent using a rotary evaporator.

-

Critical: 3-Chloro-2-methylpyridine is a liquid and potentially volatile. Use a bath temperature of < 40°C and moderate vacuum (do not go below 20 mbar for extended periods) to prevent product loss.

-

Process Visualization (Workflow)